N-methyl-1-(naphthalen-2-yl)propan-2-amine,monohydrochloride
Description
Properties
Molecular Formula |
C14H18ClN |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
N-methyl-1-naphthalen-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H17N.ClH/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12;/h3-8,10-11,15H,9H2,1-2H3;1H |
InChI Key |
BSYHSGIYKPSUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into three primary fragments:
-
Naphthalen-2-yl moiety : Sourced from naphthalene derivatives.
-
Propan-2-amine backbone : Introduced via alkylation or reductive amination.
-
N-methyl group : Added through methylation of the primary amine.
Industrial routes prioritize cost-effectiveness and minimal byproduct formation, often avoiding hazardous reagents like lithium aluminum hydride.
Stepwise Synthesis Procedures
Preparation of 2-(Chloropropyl)naphthalene
Starting material : Naphthalen-2-ol undergoes Friedel-Crafts alkylation with 1-chloro-2-propanol in the presence of AlCl₃ (15 mol%) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding 2-(chloropropyl)naphthalene with 78–82% efficiency.
Key parameters :
-
Solvent: Dichloromethane (polar aprotic)
-
Reaction time: 6–8 hours
-
Workup: Aqueous NaHCO₃ wash to remove residual AlCl₃
Alkylation to Form 1-(Naphthalen-2-yl)propan-2-amine
Method A (Nucleophilic substitution) :
2-(Chloropropyl)naphthalene reacts with ammonium hydroxide (28% w/w) under phase-transfer conditions (tetrabutylammonium bromide, 5 mol%) at 60°C. The reaction achieves 85–90% conversion within 12 hours.
Method B (Reductive amination) :
2-Acetonaphthone is treated with methylamine hydrochloride and NaBH₃CN in methanol at 25°C. This one-pot method affords 70–75% yield but requires rigorous pH control (pH 6.5–7.0).
Comparative analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 85–90% | 70–75% |
| Byproducts | <5% | 10–15% |
| Scalability | Industrial | Lab-scale |
| Cost per kg | $120 | $450 |
N-Methylation of the Amine Intermediate
Methylating agents :
-
Dimethyl sulfate : Reacts with 1-(naphthalen-2-yl)propan-2-amine in aqueous NaOH (2M) at 40°C. Achieves 95% methylation but generates toxic sulfonic acid byproducts.
-
Methyl iodide : Requires anhydrous conditions (THF, 0°C) and triethylamine as a base. Yields 88–92% with minimal side reactions.
Optimization insight :
Hydrochloride Salt Formation
The free base is dissolved in anhydrous diethyl ether and treated with HCl gas at −10°C. Crystallization occurs within 2 hours, yielding 98–99% pure monohydrochloride salt.
Critical factors :
-
Stoichiometry: 1.05 equiv HCl prevents dihydrochloride formation
-
Temperature: Below −5°C ensures monohydrate crystal structure
Industrial-Scale Production
Continuous Flow Synthesis
A patented continuous process (WO2004080945A1) integrates:
-
Alkylation module : Tubular reactor with inline pH monitoring
-
Methylation unit : Fixed-bed catalyst (SiO₂-supported K₂CO₃)
-
Crystallizer : Antisolvent precipitation using heptane
Advantages :
-
40% reduction in production time vs. batch processes
-
99.5% purity by HPLC
-
Annual capacity: 50 metric tons
Analytical Characterization
Purity Assessment
Structural Confirmation
-
¹H NMR (400 MHz, D₂O): δ 7.82–7.45 (m, 7H, naphthalene), 3.21 (q, J = 6.5 Hz, 1H, CH), 2.78 (s, 3H, NCH₃).
-
HRMS : m/z 200.1201 [M+H]+ (calc. 200.1208)
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Regioselectivity in alkylation | Directed ortho-metalation |
| Over-methylation | Controlled reagent addition |
| Polymorphism in HCl salt | Seeding with desired crystal |
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the amine group, converting it to secondary or primary amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Secondary and Primary Amines: Formed through reduction.
Substituted Naphthalenes: Formed through substitution reactions.
Scientific Research Applications
N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride: Applications in Scientific Research
N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride, is an organic compound belonging to the amphetamine class, characterized by a naphthalene ring substituted at the 2-position with a propan-2-amine group. It has a molecular weight of 239.75 g/mol and typically appears as a white to off-white solid, soluble in organic solvents. This compound is of interest in pharmaceutical research due to its potential therapeutic applications, particularly related to its interactions with neurotransmitter systems.
Potential Applications
- Pharmaceutical Research: As an amphetamine derivative, N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride, may be investigated for therapeutic uses in treating attention deficit hyperactivity disorder (ADHD).
- Neurotransmitter Interaction Studies: Preliminary research indicates that N-methyl-1-(naphthalen-2-yl)propan-2-amine may interact with dopamine transporters and norepinephrine receptors, similar to other amphetamines. These interactions could lead to enhanced dopaminergic activity, which is often associated with stimulant effects. Further studies are needed to elucidate its specific interactions and mechanisms of action.
- Synthetic Organic Chemistry: N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride, can be further functionalized, highlighting its potential in synthetic organic chemistry.
Future Research
Mechanism of Action
Molecular Targets and Pathways: N-methyl-1-(naphthalen-2-yl)propan-2-amine acts as a releasing agent for serotonin, norepinephrine, and dopamine. It binds to the transporters of these neurotransmitters, causing their release into the synaptic cleft . The excessive release of these neurotransmitters leads to the empathogenic and entactogenic effects observed with this compound .
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The table below highlights critical distinctions between the target compound and its analogs:
Pharmacological and Functional Insights
- Target Compound: The naphthalene system may enhance binding to monoamine transporters (e.g., dopamine, serotonin) compared to phenyl-based analogs. However, increased lipophilicity could reduce aqueous solubility, impacting bioavailability .
- Fenfluramine HCl : The 3-trifluoromethyl group slows hepatic metabolism, increasing half-life. Historically used as an appetite suppressant but withdrawn due to cardiovascular risks .
- PMMA: The 4-methoxy group directs activity toward serotonin receptors, leading to higher risks of hyperthermia and serotonin syndrome compared to non-methoxy analogs .
- Phenothiazine Derivatives: The tricyclic phenothiazine moiety in enables dopamine D₂ receptor antagonism, distinguishing it from the target compound’s likely monoaminergic activity .
Biological Activity
N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula of N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride is . The compound features a naphthalene moiety which is significant in its interaction with biological systems.
The primary mechanism of action of this compound involves its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to other synthetic cathinones, which are known to elicit stimulant effects.
Key Biological Activities:
- Neurotransmitter Modulation : The compound likely influences the dopaminergic system, which can result in increased locomotion and euphoria.
- Potential for Addiction : Similar to other stimulants, there is a risk of dependency associated with its use.
- Antioxidant Activity : Preliminary studies suggest that derivatives of naphthalene compounds may exhibit antioxidant properties, which could be relevant in mitigating oxidative stress in neuronal tissues.
Pharmacokinetics
Research indicates that N-methyl-1-(naphthalen-2-yl)propan-2-amine has favorable pharmacokinetic properties:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : The compound is likely to penetrate the blood-brain barrier effectively, enhancing its central nervous system effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to N-methyl-1-(naphthalen-2-yl)propan-2-amine:
Table 1: Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-methyl-1-(naphthalen-2-yl)propan-2-amine monohydrochloride, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via reductive amination or alkylation of 2-naphthol derivatives. For example, a three-component coupling reaction involving naphthalen-2-amine, propargyl bromide, and methylamine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) can yield intermediates, followed by HCl salt formation . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Catalyst-free methods, as demonstrated in propargylamine syntheses, may reduce side reactions .
Q. How can the structural identity and purity of N-methyl-1-(naphthalen-2-yl)propan-2-amine monohydrochloride be confirmed?
- Methodology : Use a combination of techniques:
- X-ray crystallography (e.g., SHELX software for single-crystal refinement) to resolve the hydrochloride salt’s molecular packing .
- ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing naphthalene ring protons (δ 7.2–8.5 ppm) and methylamine groups.
- Mass spectrometry (HRMS) for exact mass confirmation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect trace impurities .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodology :
- Solubility : Hydrochloride salts generally exhibit high aqueous solubility; quantify via saturation shake-flask method in buffers (pH 1–7.4) .
- Stability : Perform accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (60% RH), and light exposure (ICH Q1B guidelines) using HPLC to monitor degradation .
- pKa : Determine via potentiometric titration to predict ionization states in biological assays .
Advanced Research Questions
Q. How can enantiomeric purity or isomerism be addressed in N-methyl-1-(naphthalen-2-yl)propan-2-amine monohydrochloride synthesis?
- Methodology :
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polar mobile phase to resolve enantiomers .
- Circular Dichroism (CD) to confirm absolute configuration if single crystals are unavailable.
- Stereoselective synthesis using chiral auxiliaries or asymmetric catalysis, as seen in related naphthalene derivatives .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response reproducibility : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to rule out variability .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
- Receptor binding assays (e.g., radioligand displacement) to quantify affinity for targets like serotonin or dopamine receptors, referencing structurally similar controlled substances .
Q. How can computational methods predict the compound’s reactivity or interaction with biomolecules?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density distributions (e.g., using B3LYP/6-31G*) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking (AutoDock Vina) : Model interactions with proteins (e.g., monoamine transporters) using crystal structures from the PDB .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
Q. What analytical techniques are critical for detecting trace impurities or byproducts in scaled-up synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
